molecular formula C11H14BrCl2NO B3316041 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride CAS No. 952290-08-3

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride

Cat. No. B3316041
CAS RN: 952290-08-3
M. Wt: 327.04 g/mol
InChI Key: BWMGQPDGKLVJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride, also known as BCMO, is a synthetic compound that is used in scientific research. It is a member of the morpholine family of compounds and is used primarily in the study of the nervous system. In

Scientific Research Applications

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride is primarily used in scientific research to study the nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, including the GABA-A receptor and the glycine receptor. These receptors are important targets for the treatment of various neurological disorders, including anxiety, depression, and epilepsy.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor and the glycine receptor. This means that it enhances the activity of these receptors in the presence of their natural ligands. The exact binding site of this compound on these receptors is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor and the glycine receptor, leading to increased inhibitory neurotransmission in the nervous system. This can result in sedation, anxiolysis, and anticonvulsant effects. This compound has also been shown to have analgesic effects, possibly through modulation of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride in lab experiments is its selectivity for the GABA-A receptor and the glycine receptor. This allows researchers to study the effects of these receptors specifically, without interference from other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other compounds that target these receptors. This can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are a number of future directions for research on 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride. One area of interest is the development of more potent analogs of this compound that can be used in lower concentrations. Another area of interest is the investigation of the binding site of this compound on the GABA-A receptor and the glycine receptor, which could lead to the development of more selective compounds. Finally, the therapeutic potential of this compound and its analogs for the treatment of neurological disorders should be further explored.

properties

IUPAC Name

4-[(4-bromo-3-chlorophenyl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMGQPDGKLVJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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